molecular formula C18H18ClN3O B11564931 N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B11564931
M. Wt: 327.8 g/mol
InChI Key: XXRUMQZRSWGYSQ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. The process often begins with the preparation of the imidazole ring, followed by the introduction of the chlorobenzyl and methoxyphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorobenzyl chloride, methoxyphenyl boronic acid, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine include other imidazole derivatives with different substituents on the benzyl and phenyl rings.

Uniqueness

What sets this compound apart is its unique combination of chlorobenzyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-(3-methoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C18H18ClN3O/c1-22-17(14-6-4-8-16(10-14)23-2)12-21-18(22)20-11-13-5-3-7-15(19)9-13/h3-10,12H,11H2,1-2H3,(H,20,21)

InChI Key

XXRUMQZRSWGYSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)OC

Origin of Product

United States

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